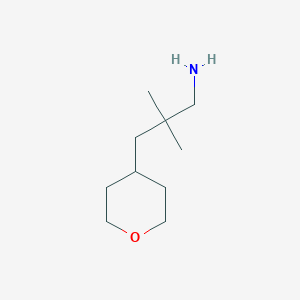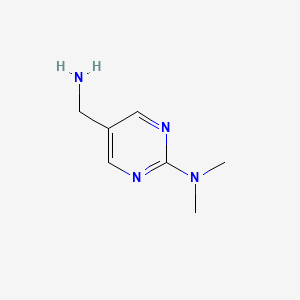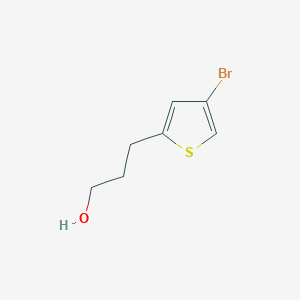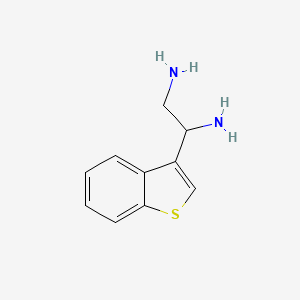![molecular formula C10H13N3O B1529310 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile CAS No. 1342241-76-2](/img/structure/B1529310.png)
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile
Vue d'ensemble
Description
“4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1342241-76-2 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 4-[(2-methoxyethyl)(methyl)amino]-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O/c1-13(5-6-14-2)10-3-4-12-9(7-10)8-11/h3-4,7H,5-6H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Pyridine derivatives have been synthesized and their structural features studied through various spectroscopic methods, including IR, UV-vis absorption, and fluorescence spectroscopy, as well as X-ray diffraction. These analyses provide insights into the effects of substituents on the compounds' optical properties and emission spectra, contributing to a deeper understanding of their chemical behavior and potential applications in materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).
Corrosion Inhibition
Research has explored the use of pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Through techniques like gravimetric analysis, electrochemical impedance spectroscopy, and potentiodynamic polarization, these compounds have been shown to provide significant protection against corrosion, highlighting their potential industrial applications in metal preservation (Ansari, Quraishi, & Singh, 2015).
Antibacterial Activity
Novel pyrrolidin-3-cyanopyridine derivatives have been synthesized and tested for their antimicrobial properties. These studies have found that some derivatives exhibit considerable antibacterial activity, making them candidates for further exploration as antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Chemical Reactivity and Synthesis of Heterocyclic Compounds
Pyridine derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds. Through novel synthetic protocols, these derivatives have been utilized in reactions leading to the creation of new chemical entities with potential applications in pharmaceuticals and materials science (Kobayashi, Nakagawa, & Kozuki, 2012).
Safety And Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-[2-methoxyethyl(methyl)amino]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13(5-6-14-2)10-3-4-12-9(7-10)8-11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCKYQNWVNTKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



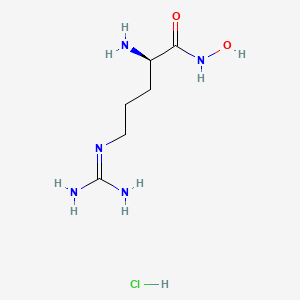


![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)
